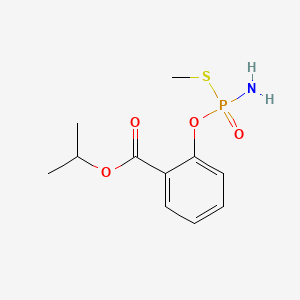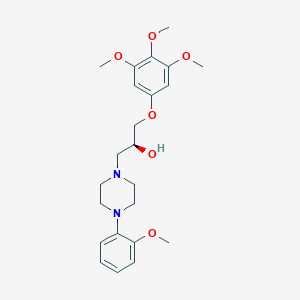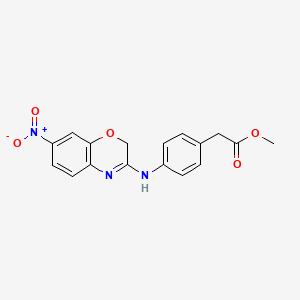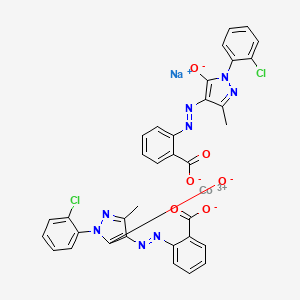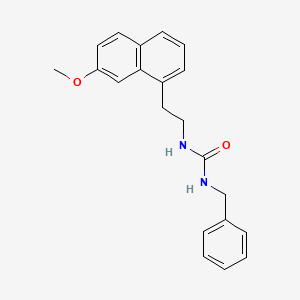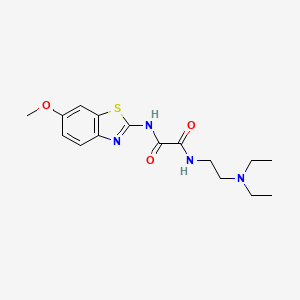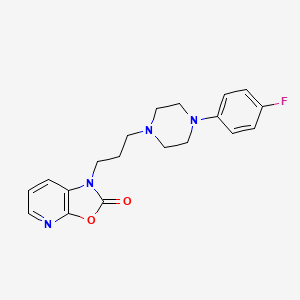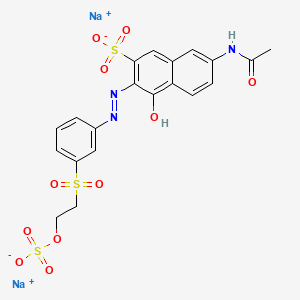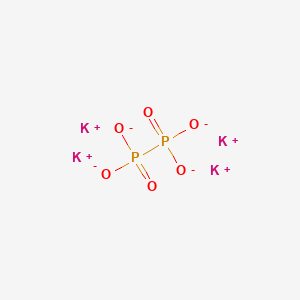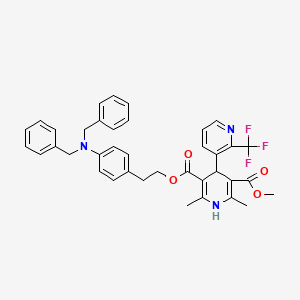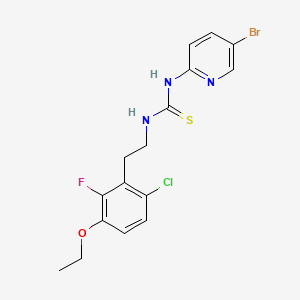
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- typically involves the reaction of 5-bromo-2-pyridinylamine with 2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while substitution reactions can produce a variety of substituted thioureas.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiourea: A simpler compound with a similar core structure.
N-Substituted Thioureas: Compounds with various substituents on the nitrogen atoms.
Pyridinyl Thioureas: Compounds with pyridinyl groups attached to the thiourea core.
Uniqueness
Thiourea, N-(5-bromo-2-pyridinyl)-N’-(2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl)- is unique due to its specific substituents, which may confer distinct chemical and biological properties. Its combination of bromine, chlorine, ethoxy, and fluorophenyl groups sets it apart from other thioureas, potentially leading to unique reactivity and applications.
Properties
CAS No. |
181305-47-5 |
|---|---|
Molecular Formula |
C16H16BrClFN3OS |
Molecular Weight |
432.7 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-[2-(6-chloro-3-ethoxy-2-fluorophenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H16BrClFN3OS/c1-2-23-13-5-4-12(18)11(15(13)19)7-8-20-16(24)22-14-6-3-10(17)9-21-14/h3-6,9H,2,7-8H2,1H3,(H2,20,21,22,24) |
InChI Key |
DRSFMMJLALGGQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Cl)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


